
1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a dimethylphenyl group at position 1 and an aldehyde group at position 5 of the pyrazole ring
Preparation Methods
The synthesis of 1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds or enones. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions. Common reagents for these reactions include halogens and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives, such as:
1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: This compound has a similar structure but with a phenylprop-2-en-1-one group instead of an aldehyde group. It is used in different applications, such as the synthesis of chalcones.
1-(2,5-Dimethylphenyl)thioureido derivatives: These compounds have a thioureido group and are studied for their antimicrobial properties.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-3-4-10(2)12(7-9)14-11(8-15)5-6-13-14/h3-8H,1-2H3 |
InChI Key |
OMKIKWWEUAKRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13313197.png)

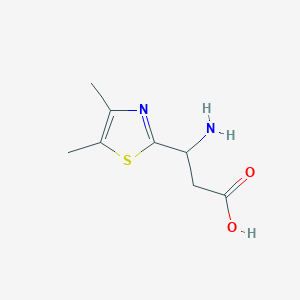
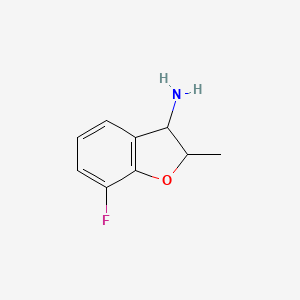


![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol](/img/structure/B13313256.png)
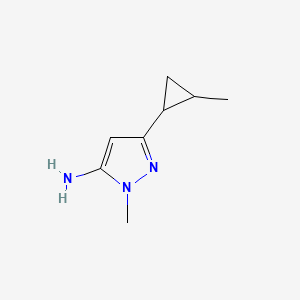
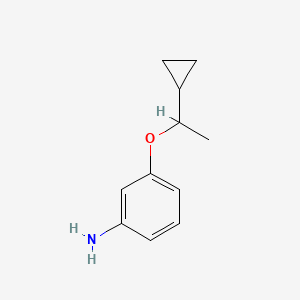
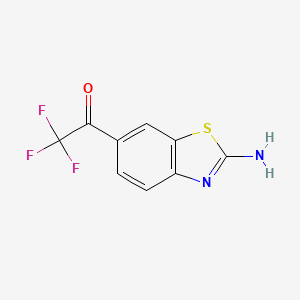
![4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13313267.png)
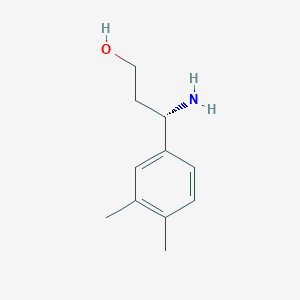
![(2S)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13313273.png)
